![molecular formula C11H11N3O2S B2450285 (E)-4-(((1H-pyrrol-2-yl)methylene)amino)benzenesulfonamide CAS No. 103646-59-9](/img/structure/B2450285.png)
(E)-4-(((1H-pyrrol-2-yl)methylene)amino)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex. A related compound, (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate monohydrate, has been studied and its crystal structure determined . The crystal structure was found to be monoclinic, with a = 7.3652 (3) Å, b = 16.8683 (7) Å, c = 8.3779 (3) Å, β = 101.525 (4)° .Scientific Research Applications
Antibacterial Activity
Pyrroles, including derivatives of 1H-pyrrole, have been investigated for their antibacterial properties. The synthesis of bispyrrole derivatives from 1,4-bis[(2-oxopropyl)amino]benzene has yielded compounds with potential antibacterial activity . Further studies could explore their efficacy against specific bacterial strains.
Anticancer Potential
Pyrroles and their fused derivatives have gained attention as potent anticancer agents. They exhibit cytotoxic activities through various mechanisms, such as inhibiting dihydrofolate reductase, tyrosine kinases, cyclin-dependent kinases, or acting as adenosine receptor antagonists . Investigating the specific effects of CBMicro_014320 on cancer cells could be valuable.
Conjugated Polymers for Optoelectronic Devices
Conjugated polymers play a crucial role in optoelectronic applications. Pyrrole-based polymers have been used in solar cells, light-emitting devices, capacitors, and electrochromic devices . CBMicro_014320 could potentially contribute to these fields due to its conjugated structure.
Catalysis
Schiff bases, which contain pyrrole subunits, exhibit biological activities and have been used in catalysis. Cobalt and nickel complexes of Schiff bases serve as catalysts . Exploring CBMicro_014320’s catalytic properties could be worthwhile.
Drug Discovery
Pyrrole derivatives have found applications in drug discovery. Understanding the structure-activity relationship (SAR) of CBMicro_014320, especially regarding substituents on the pyrrole ring, could guide drug development .
Material Science
Recent progress highlights pyrrole derivatives in material science. Their unique properties make them suitable for various applications, including sensors, coatings, and functional materials . Investigating CBMicro_014320’s behavior in different materials could be enlightening.
properties
IUPAC Name |
4-(1H-pyrrol-2-ylmethylideneamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-17(15,16)11-5-3-9(4-6-11)14-8-10-2-1-7-13-10/h1-8,13H,(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRCAGVSNVGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(((1H-pyrrol-2-yl)methylene)amino)benzenesulfonamide |
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